

# physical and chemical properties of 2,6-Bis(trifluoromethyl)phenol

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## Compound of Interest

Compound Name: **2,6-Bis(trifluoromethyl)phenol**

Cat. No.: **B1279352**

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An In-depth Technical Guide to **2,6-Bis(trifluoromethyl)phenol**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2,6-Bis(trifluoromethyl)phenol** (CAS No. 46377-35-9), a specialty chemical of significant interest to researchers in medicinal chemistry, drug development, and materials science. The unique placement of two trifluoromethyl groups ortho to the hydroxyl moiety imparts a distinct combination of steric and electronic properties, making it a valuable building block for creating novel molecules with enhanced stability and functionality.

## Molecular Structure and Physicochemical Properties

The defining feature of **2,6-Bis(trifluoromethyl)phenol** is its aromatic ring flanked by two bulky, strongly electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) groups adjacent to the phenolic hydroxyl group. This substitution pattern is the primary determinant of its chemical behavior and physical characteristics.

## Core Molecular Attributes

The fundamental properties of the molecule are summarized below.

Property	Value	Source(s)
CAS Number	46377-35-9	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>6</sub> O	<a href="#">[2]</a>
Molecular Weight	230.11 g/mol	<a href="#">[3]</a>
Canonical SMILES	OC1=C(C(F)(F)C=CC=C1C(F)(F)F	<a href="#">[2]</a>
InChI Key	RWRXJSLFCCCKPFG-UHFFFAOYSA-N	<a href="#">[2]</a>

## Physical State and Solubility

While specific, experimentally verified data for the melting and boiling points of **2,6-Bis(trifluoromethyl)phenol** are not readily available in the reviewed literature, its isomer, 3,5-Bis(trifluoromethyl)phenol, is a liquid or low-melting solid at room temperature.[\[4\]](#) Given the potential for intramolecular hydrogen bonding between the hydroxyl proton and the ortho-trifluoromethyl groups, the physical properties may differ significantly from its meta-substituted counterpart. It is expected to be soluble in common organic solvents.

Comparative Data for 3,5-Bis(trifluoromethyl)phenol (CAS: 349-58-6):

Property	Value	Source(s)
Melting Point	20-21 °C	<a href="#">[4]</a>
Boiling Point	97 °C (at 50 mmHg)	<a href="#">[5]</a>
Density	1.511 g/mL (at 25 °C)	

## Acidity (pKa)

The two ortho-trifluoromethyl groups exert a powerful electron-withdrawing inductive effect (-I effect) on the phenoxide anion, significantly stabilizing the conjugate base. This stabilization results in a marked increase in the acidity of the phenolic proton compared to phenol itself. While a precise experimental pKa for the 2,6-isomer has not been reported in the searched

literature, it is anticipated to be a considerably stronger acid than its 3,5-isomer, which has a reported pKa of approximately 7.96-8.03.[4][6] This enhanced acidity is a critical factor in its reactivity and its utility as a hydrogen-bond donor in molecular recognition studies.

## Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of **2,6-Bis(trifluoromethyl)phenol**. The following sections describe the expected spectral features based on its molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR experiments provides a complete picture of the molecular framework.

Nucleus	Expected Chemical Shift ( $\delta$ ) Range (ppm)	Expected Multiplicity & Coupling	Rationale
$^1\text{H}$ (Aromatic)	7.0 - 7.8	Doublet (d) and Triplet (t)	The aromatic region will display an $\text{A}_2\text{B}$ pattern. The single proton at the C4 position (para) will appear as a triplet, while the two equivalent protons at the C3 and C5 positions (meta) will appear as a doublet.
$^1\text{H}$ (Hydroxyl)	5.0 - 8.0	Broad Singlet (br s)	The chemical shift is concentration and solvent-dependent. The signal may be broad due to hydrogen exchange.
$^{13}\text{C}$ (Aromatic)	110 - 160	Multiple signals, some showing C-F coupling	Six distinct carbon signals are expected. The carbons bearing the $-\text{CF}_3$ groups (C2, C6) and the hydroxyl group (C1) will show characteristic shifts. The trifluoromethyl carbon itself will appear as a quartet.
$^{13}\text{C}$ ( $-\text{CF}_3$ )	~123	Quartet (q, $^{1}\text{JCF} \approx 270\text{-}280\text{ Hz}$ )	The large one-bond carbon-fluorine coupling constant is characteristic of the $-\text{CF}_3$ group.

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<sup>19</sup> F (-CF <sub>3</sub> )	-60 to -65	Singlet (s)	As the two -CF <sub>3</sub> groups are chemically equivalent, a single resonance is expected. The chemical shift is relative to CFCl <sub>3</sub> . <sup>[7]</sup> The absence of adjacent protons means no H-F coupling will be observed.
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## Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the hydroxyl group and the strong absorptions of the C-F bonds.

Vibration	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch	3200 - 3600	Strong, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium-Strong
C-F Stretch	1100 - 1350	Very Strong

## Synthesis and Chemical Reactivity

The synthesis and reactivity of **2,6-Bis(trifluoromethyl)phenol** are governed by the steric and electronic influence of its substituents.

## Established Synthetic Pathway

The preparation of **2,6-Bis(trifluoromethyl)phenol** has been reported via a multi-step sequence starting from the commercially available 2-(trifluoromethyl)phenol.<sup>[8]</sup> This pathway

demonstrates a strategic use of protecting groups and directed metalation.

Causality in the Synthetic Protocol:

- Protection: The phenolic proton is acidic and would interfere with the subsequent organolithium reagent. Protection as a tetrahydropyranyl (THP) ether masks the hydroxyl group.
- Directed Ortho-Metalation: The THP-ether group is an effective ortho-directing group, guiding the lithium-halogen exchange to the position adjacent to it.
- Iodination: The resulting aryllithium species is a potent nucleophile that is trapped with an electrophilic iodine source to install an iodine atom at the C6 position.
- Trifluoromethylation: A copper-mediated trifluoromethylation reaction is used to replace the iodine atom with the second  $-CF_3$  group, followed by deprotection to yield the final product.

Caption: Synthetic workflow for **2,6-Bis(trifluoromethyl)phenol**.

## Chemical Reactivity

- Acidity and O-Substitution: The high acidity of the hydroxyl proton facilitates deprotonation to form the corresponding phenoxide, which can serve as a nucleophile in reactions like Williamson ether synthesis or esterification. However, the steric bulk of the two ortho  $-CF_3$  groups may hinder the approach of electrophiles to the oxygen atom, potentially requiring more forcing reaction conditions compared to less substituted phenols.
- Aromatic Ring Reactivity: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful inductive effects of the three electron-withdrawing groups (two  $-CF_3$ , one  $-OH$ ). Furthermore, the ortho and para positions relative to the hydroxyl directing group are either blocked or strongly influenced by the  $-CF_3$  groups, making further substitution on the ring challenging.
- Aqueous Defluorination: A critical and noteworthy reaction is the spontaneous defluorination of ortho- and para-trifluoromethylphenols in aqueous, neutral to basic conditions.<sup>[9]</sup> The mechanism involves the formation of the phenolate, which then facilitates the  $\beta$ -elimination of a fluoride ion to generate a reactive quinone methide intermediate. This intrinsic reactivity

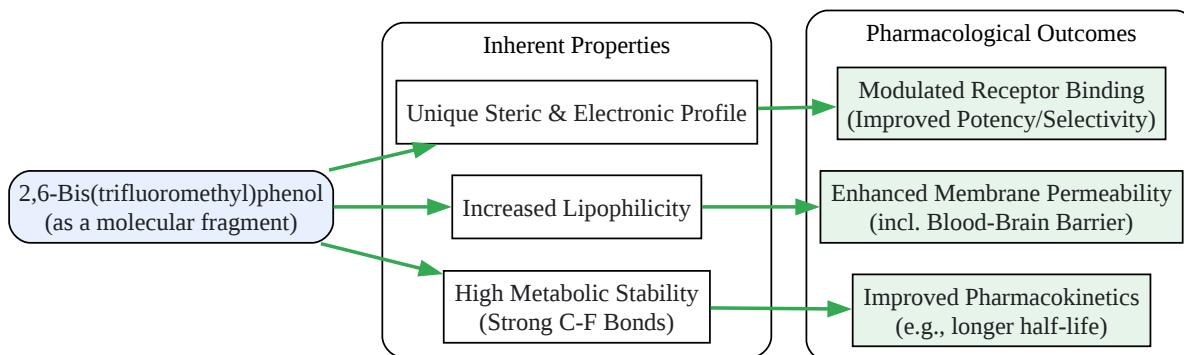
pathway is a crucial consideration for the handling, storage, and environmental fate of this compound, as it suggests potential instability in aqueous basic media.

## Applications in Drug Development and Research

The trifluoromethyl group is a "privileged" substituent in modern medicinal chemistry, and the 2,6-bis(trifluoromethyl)phenyl motif offers a unique tool for drug designers.

## Rationale for Use in Bioactive Molecules

Incorporating the 2,6-bis(trifluoromethyl)phenyl moiety into a drug candidate can confer several advantageous properties. The strong carbon-fluorine bonds are resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.<sup>[10]</sup> This often leads to improved pharmacokinetic profiles, such as a longer in-vivo half-life.



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Caption: Logic diagram of benefits in drug design.

## Key Applications

- Metabolism-Resistant Analogs: This phenol was specifically synthesized as a key intermediate for analogs of the anti-inflammatory drug tebufelone. Replacing sterically bulky

but metabolically labile tert-butyl groups with robust trifluoromethyl groups is a common strategy to block metabolic pathways.[\[1\]](#)[\[8\]](#)

- **Probing Molecular Interactions:** The unique electronic and steric properties of the 2,6-bis(trifluoromethyl)phenyl group make it a valuable component in ligands designed for specific biological targets. For example, Dutasteride, a drug used to treat benign prostatic hyperplasia, contains a 2,5-bis(trifluoromethyl)phenyl group, which contributes to its high potency.[\[11\]](#) This highlights the favorable impact of such substitutions on binding affinity.

## Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for **2,6-Bis(trifluoromethyl)phenol** was not identified in the search, data from structurally related fluorinated phenols, such as 3,5-Bis(trifluoromethyl)phenol, indicate that these compounds should be handled with care.[\[12\]](#)

- **Primary Hazards:** Expected to be an irritant to the skin, eyes, and respiratory tract.[\[12\]](#)
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place.[\[1\]](#)
- **Incompatibility:** Avoid strong oxidizing agents and strong bases. As noted, the compound may be unstable in aqueous basic solutions.[\[9\]](#)

It is imperative to consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

## Conclusion

**2,6-Bis(trifluoromethyl)phenol** is a highly functionalized building block whose value lies in the profound electronic and steric effects of its dual ortho-substituents. Its enhanced acidity, unique spectroscopic signature, and role in creating metabolically robust molecules make it a compound of high interest. For researchers and scientists in drug development, understanding its synthesis, reactivity—particularly its potential for defluorination—and the strategic

advantages it offers is key to leveraging its full potential in the design of next-generation therapeutics and advanced materials.

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)